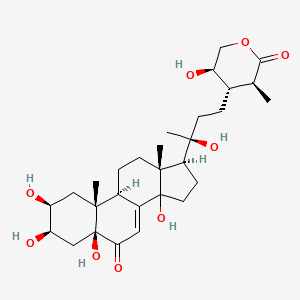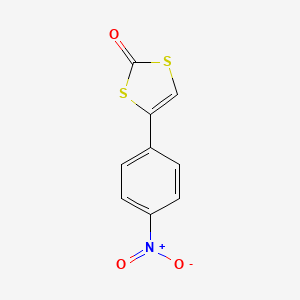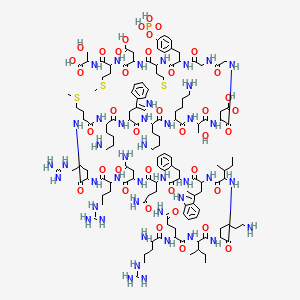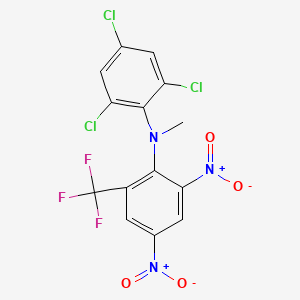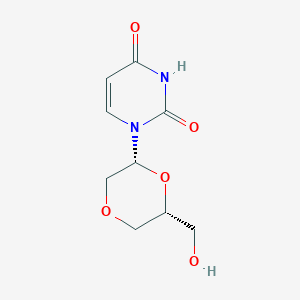
(6-(Hydroxymethyl)-1,4-dioxan-2-yl)uracil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-(Hydroxymethyl)-1,4-dioxan-2-yl)uracil is a chemical compound with the molecular formula C5H6N2O3. It is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound is known for its unique structure, which includes a hydroxymethyl group and a dioxane ring, making it an interesting subject for various scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Hydroxymethyl)-1,4-dioxan-2-yl)uracil typically involves the reaction of uracil derivatives with formaldehyde under specific conditions. One common method is the reaction of 6-formyluracil with formaldehyde in the presence of a base to form the hydroxymethyl derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
(6-(Hydroxymethyl)-1,4-dioxan-2-yl)uracil undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to formyl or carboxyl derivatives.
Reduction: The compound can be reduced to form different hydroxylated products.
Substitution: The hydroxymethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various hydroxylated, formylated, and substituted derivatives of this compound .
Applications De Recherche Scientifique
(6-(Hydroxymethyl)-1,4-dioxan-2-yl)uracil has several applications in scientific research:
Chemistry: Used as a model compound for studying the reactivity of uracil derivatives.
Biology: Investigated for its potential role in DNA repair and replication processes.
Medicine: Explored for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the synthesis of various pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of (6-(Hydroxymethyl)-1,4-dioxan-2-yl)uracil involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes involved in DNA synthesis and repair, thereby affecting cellular processes. The hydroxymethyl group and dioxane ring play crucial roles in its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Hydroxymethyluracil: A simpler derivative with only a hydroxymethyl group.
5-Hydroxymethyluracil: Another derivative with a hydroxymethyl group at a different position.
6-Formyluracil: A related compound with a formyl group instead of a hydroxymethyl group.
Uniqueness
(6-(Hydroxymethyl)-1,4-dioxan-2-yl)uracil is unique due to its combination of a hydroxymethyl group and a dioxane ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other uracil derivatives .
Propriétés
Numéro CAS |
101527-68-8 |
|---|---|
Formule moléculaire |
C9H12N2O5 |
Poids moléculaire |
228.20 g/mol |
Nom IUPAC |
1-[(2R,6R)-6-(hydroxymethyl)-1,4-dioxan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O5/c12-3-6-4-15-5-8(16-6)11-2-1-7(13)10-9(11)14/h1-2,6,8,12H,3-5H2,(H,10,13,14)/t6-,8-/m1/s1 |
Clé InChI |
ZSLKBIKKAYFZRU-HTRCEHHLSA-N |
SMILES isomérique |
C1[C@H](O[C@H](CO1)N2C=CC(=O)NC2=O)CO |
SMILES canonique |
C1C(OC(CO1)N2C=CC(=O)NC2=O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


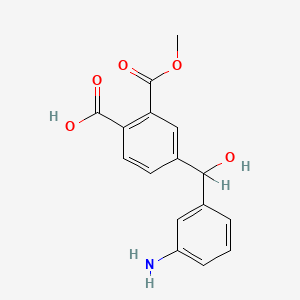
![2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl-trimethylazanium;methanesulfonic acid](/img/structure/B12809746.png)
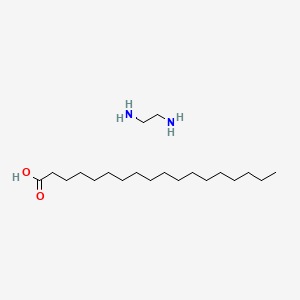

![5,11-dimethyl-4,10-dinitro-1,6,7,12-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione](/img/structure/B12809765.png)
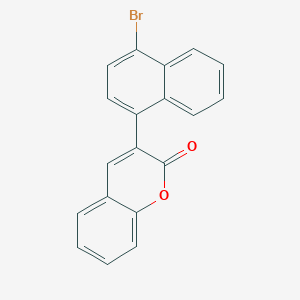
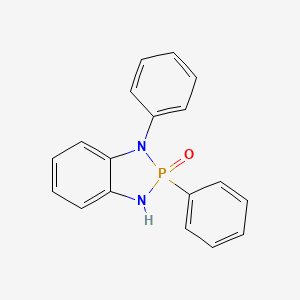
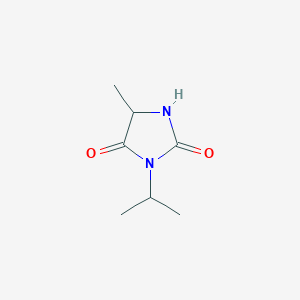
![4-Iodo-6,8-dioxabicyclo[3.2.1]octane-2,3-diol](/img/structure/B12809804.png)
